2-(2-Fluorophenyl)quinazolin-4(1H)-one
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Overview
Description
2-(2-Fluorophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . The presence of a fluorophenyl group in the structure enhances its potential biological activities, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)quinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with 2-fluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can form condensation products with various aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinazoline derivative, while oxidation can produce a quinazoline N-oxide.
Scientific Research Applications
2-(2-Fluorophenyl)quinazolin-4(1H)-one has several scientific research applications, particularly in the fields of medicinal chemistry and drug development :
Antitumor Activity: The compound has shown potential as an antitumor agent, inhibiting the growth of various cancer cell lines.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Kinase Inhibition: The compound can inhibit certain kinases, making it a candidate for the development of kinase inhibitors for cancer therapy.
Anti-inflammatory Activity: It has been studied for its potential anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways :
Kinase Inhibition: The compound inhibits the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins.
Induction of Apoptosis: It can induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species (ROS).
Anti-inflammatory Pathways: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-(2-Fluorophenyl)quinazolin-4(1H)-one can be compared with other quinazoline derivatives to highlight its uniqueness :
Similar Compounds: Other quinazoline derivatives include afatinib, erlotinib, gefitinib, and lapatinib, which are used as anticancer agents.
Uniqueness: The presence of the fluorophenyl group in this compound enhances its biological activity and selectivity compared to other quinazoline derivatives.
Properties
CAS No. |
138867-16-0 |
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Molecular Formula |
C14H9FN2O |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) |
InChI Key |
KGYMOXVODQDCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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